molecular formula C8H14N4O B8648381 1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine

1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine

Cat. No. B8648381
M. Wt: 182.22 g/mol
InChI Key: SYAXEXNRBZBALY-UHFFFAOYSA-N
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Patent
US08486967B2

Procedure details

To a solution of 1-(5-methyl-[1,3,4]oxadiazol-2-yl)-piperidin-4-one O-benzyl-oxime (2.32 g, 8.1 mmol)) in 7 M NH3 solution in MeOH (40.5 mL) was hydrogenated under an atmosphere of hydrogen in the presence of Palladium on charcoal (10%, 464 mg). The catalyst was filtered off and washed with MeOH. The filtrate was concentrated under reduced pressure to yield the title compound (1.61 g, 100%) as a yellow solid.
Name
1-(5-methyl-[1,3,4]oxadiazol-2-yl)-piperidin-4-one O-benzyl-oxime
Quantity
2.32 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
40.5 mL
Type
solvent
Reaction Step Three
Quantity
464 mg
Type
catalyst
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
C(O[N:9]=[C:10]1[CH2:15][CH2:14][N:13]([C:16]2[O:17][C:18]([CH3:21])=[N:19][N:20]=2)[CH2:12][CH2:11]1)C1C=CC=CC=1>N.CO.[Pd]>[CH3:21][C:18]1[O:17][C:16]([N:13]2[CH2:12][CH2:11][CH:10]([NH2:9])[CH2:15][CH2:14]2)=[N:20][N:19]=1

Inputs

Step One
Name
1-(5-methyl-[1,3,4]oxadiazol-2-yl)-piperidin-4-one O-benzyl-oxime
Quantity
2.32 g
Type
reactant
Smiles
C(C1=CC=CC=C1)ON=C1CCN(CC1)C=1OC(=NN1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Step Three
Name
Quantity
40.5 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
464 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=NN=C(O1)N1CCC(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 109.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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